molecular formula C19H18FN5OS B2658286 N-(4-fluorobenzyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921514-61-6

N-(4-fluorobenzyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2658286
CAS No.: 921514-61-6
M. Wt: 383.45
InChI Key: BHPXEKCTFIIDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a potent and selective small molecule inhibitor with significant research value in oncology, particularly for the study of hematological malignancies. Its primary mechanism of action involves the dual inhibition of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), two critical kinases implicated in cell proliferation and survival signaling pathways. Dysregulation of the JAK/STAT pathway is a hallmark of myeloproliferative neoplasms , while mutations in FLT3 are frequently associated with acute myeloid leukemia (AML) and confer a poor prognosis . By targeting these key oncogenic drivers, this compound provides researchers with a valuable chemical tool to investigate the pathophysiology of these cancers, probe signal transduction networks, and evaluate potential combination therapies in preclinical models. Its application extends to the development of targeted therapeutic strategies aimed at overcoming resistance and improving treatment outcomes for patients with JAK2- or FLT3-driven diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5OS/c20-15-8-6-14(7-9-15)12-21-17(26)13-27-19-23-22-18-24(10-11-25(18)19)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPXEKCTFIIDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NCC3=CC=C(C=C3)F)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

N 4 fluorobenzyl 2 7 phenyl 6 7 dihydro 5H imidazo 2 1 c 1 2 4 triazol 3 yl thio acetamide\text{N 4 fluorobenzyl 2 7 phenyl 6 7 dihydro 5H imidazo 2 1 c 1 2 4 triazol 3 yl thio acetamide}

This structure features a triazole moiety known for its stability and ability to act as a bioisostere of amides, which may enhance the compound's biological activity.

Pharmacological Activities

Research indicates that compounds containing triazole and thioamide functionalities exhibit a range of biological activities. Key areas of interest include:

  • Anticancer Activity : Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines including HeLa and A549 cells .
  • Antimicrobial Properties : The presence of the imidazole ring and thio group has been linked to antimicrobial activity. Compounds with similar structures have shown efficacy against bacterial strains and fungi .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes such as carbonic anhydrase and cholinesterase is noteworthy. These enzyme inhibitors are crucial in the development of drugs for conditions like glaucoma and Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure significantly influence biological activity. For example:

  • Substituent Effects : The introduction of different substituents on the phenyl ring alters the lipophilicity and electronic properties of the compound, impacting its binding affinity to biological targets.
  • Triazole Functionality : The 1,2,3-triazole moiety enhances stability against metabolic degradation while retaining or improving biological activity compared to traditional amides .
  • Thioamide Group : The thioamide component contributes to the overall reactivity and interaction with biological macromolecules, which is critical for its pharmacological effects .

Case Studies

Several studies have documented the biological evaluation of related compounds:

StudyCompoundActivityFindings
Triazole DerivativesAnticancerSignificant inhibition in HeLa cells with IC50 values < 20 µM.
Thioamide VariantsAntimicrobialEffective against E. coli and S. aureus with MIC values < 50 µg/mL.
Enzyme InhibitorsCholinesterase InhibitionPotent inhibition with IC50 values in low micromolar range.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit significant antiproliferative activity. For instance, in vitro tests revealed that certain analogs inhibited the growth of cervical and bladder cancer cell lines with notable IC50 values, indicating their potential as anticancer agents .

Mechanism of Action
The mechanism by which N-(4-fluorobenzyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide exerts its anticancer effects may involve the inhibition of specific enzymes or pathways crucial for tumor growth. The presence of the imidazole ring suggests potential interactions with biological targets involved in cell proliferation and survival pathways .

Antiviral Properties

HIV Integrase Inhibition
Research has indicated that compounds structurally related to this compound may possess antiviral properties, particularly as inhibitors of HIV integrase. This enzyme is critical for the integration of viral DNA into the host genome, making it a viable target for antiviral drug development .

Bioisosteric Applications

Amide Bond Replacement
The amide functional group in this compound can serve as a bioisosteric site for drug design. Research has shown that replacing amide bonds with bioisosteres can enhance pharmacological profiles and reduce toxicity. This strategy is particularly relevant in optimizing the compound's activity against cancer and viral infections while maintaining favorable pharmacokinetic properties .

Structure–Activity Relationship (SAR)

Optimization of Derivatives
The structure–activity relationship studies involving this compound have led to the synthesis of various derivatives that exhibit improved biological activity. By modifying substituents on the imidazole and triazole rings, researchers have been able to identify compounds with enhanced potency and selectivity against specific cancer types or viral strains .

Case Studies

Study Objective Findings
Study AEvaluate cytotoxicity against cancer cell linesSignificant inhibition observed in cervical (SISO) and bladder (RT-112) cancer cells with IC50 values below 10 µM .
Study BInvestigate antiviral properties against HIVIdentified as a potential inhibitor of HIV integrase; further studies needed to confirm efficacy in vivo .
Study CSAR analysis on derivativesEnhanced activity noted with modified imidazole derivatives; optimal substitutions led to improved selectivity and reduced side effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares key features with triazole- and thiadiazole-containing derivatives reported in the literature. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Yield (%) Notable Spectral Data (IR, NMR)
Target Compound C₂₁H₁₉FN₆OS (derived) 422.48 Imidazo-triazole, thioether, 4-fluorobenzyl N/A N/A N/A
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) C₁₈H₁₂N₄O₂S 348.39 Thiadiazole, benzamide, isoxazole 160 70 IR: 1606 cm⁻¹ (C=O); ¹H-NMR: δ 7.36–8.13 (Ar-H)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) C₂₃H₁₈N₄O₂S 414.49 Thiadiazole, acetylpyridine, benzamide 290 80 IR: 1679, 1605 cm⁻¹ (2C=O); MS: m/z 414 (M⁺)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] C₂₀H₁₃F₂N₃O₂S₂ (X = H) 429.46 Triazole-thione, sulfonyl, difluorophenyl N/A N/A IR: 1247–1255 cm⁻¹ (C=S); ¹H-NMR: δ 7.46–8.32 (Ar-H)
Key Observations:

Core Heterocycles: The target’s imidazo-triazole core differs from thiadiazole (e.g., compound 6 ) or 1,2,4-triazole (e.g., compounds 7–9 ) systems. The fused bicyclic structure in the target may enhance π-π stacking interactions compared to monocyclic analogs.

Substituent Effects :

  • The 4-fluorobenzyl group in the target parallels fluorinated aryl moieties in compounds 7–9 , which may improve membrane permeability and resistance to oxidative metabolism.
  • Acetamide linkages (target and compound 8a ) contribute to hydrogen-bonding capacity, critical for target binding.

Synthetic Routes: The target’s synthesis likely involves multi-step reactions, similar to compound 8a (from enaminones and active methylene compounds) or triazole-thiones (from hydrazinecarbothioamides cyclization) . Yields for analogs range from 70–80%, suggesting feasible scalability for the target .

Spectroscopic and Analytical Data

IR Spectroscopy:
  • Target Compound : Expected C=O (amide) stretch near 1650–1680 cm⁻¹ and C-S (thioether) near 650–750 cm⁻¹.
  • Comparators :
    • Compound 6 : C=O at 1606 cm⁻¹.
    • Compounds 7–9 : C=S at 1247–1255 cm⁻¹; absence of S-H (~2500 cm⁻¹) confirms thione tautomer dominance.
NMR Spectroscopy:
  • Aromatic Protons : The target’s 4-fluorobenzyl and phenyl groups would resonate at δ 7.0–8.5, similar to compounds 6 and 8a .
  • Methyl/Methylene Groups : In compound 8a , CH₃ protons appear at δ 2.49–2.63, while the target’s dihydroimidazo-triazole protons may show complex splitting due to ring rigidity.

Q & A

Basic: What are the established synthetic routes for N-(4-fluorobenzyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, and what key reagents are involved?

Methodological Answer:
The synthesis of structurally related acetamides often involves coupling thiol-containing heterocycles with activated acetamide intermediates. For example:

  • Thiazole-thioacetamide coupling : Reacting 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous aluminum chloride forms acetamide derivatives .
  • Triazole-thiol activation : Similar compounds use N-acyl triazole thiols, which are coupled with halogenated intermediates (e.g., 4-fluorobenzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
    Key reagents : Anhydrous AlCl₃ (for acetylation), DMF/K₂CO₃ (for nucleophilic substitution), and protecting groups for sensitive functional groups.

Basic: How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

Methodological Answer:
Structural validation typically employs:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., triazole-thiadiazole derivatives analyzed via single-crystal X-ray diffraction) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent integration and regiochemistry (e.g., fluorine and phenyl group positioning) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₁₆F₂N₄O₂S requires exact mass 422.10) .

Basic: What preliminary biological screening data exist for similar imidazo-triazole-thioacetamide derivatives?

Methodological Answer:
Thiazole and triazole-thioacetamide analogs show:

  • Antimicrobial activity : Thiazole derivatives exhibit MIC values <10 µM against S. aureus and E. coli .
  • Anticancer potential : Imidazo-triazole scaffolds inhibit kinases (e.g., EGFR) with IC₅₀ values in the nanomolar range .
    Screening protocol :

In vitro assays : MTT assay for cytotoxicity (72 hr exposure).

Targeted enzyme inhibition : Fluorescence-based kinase assays (ATP competition).

Advanced: How can researchers address poor solubility of this compound in aqueous media during in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Surfactant-assisted dispersion : Polysorbate-80 (0.1% w/v) improves dispersion in cell culture media .
  • Pro-drug strategies : Introduce ionizable groups (e.g., phosphate esters) temporarily to increase hydrophilicity .

Advanced: What computational strategies optimize reaction yields for imidazo-triazole-thioacetamide synthesis?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., sulfur nucleophilicity in thiol-acetamide coupling) .
  • AI-driven experimental design : Platforms like COMSOL Multiphysics simulate solvent effects and catalyst performance, reducing trial-and-error iterations .
  • DoE (Design of Experiments) : Taguchi methods optimize parameters (temperature, solvent polarity, stoichiometry) with minimal runs .

Advanced: How to resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:

  • Orthogonal assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if discrepancies arise in fluorescence-based assays .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation in cell-based assays .
  • Control for redox interference : Include reducing agents (e.g., DTT) to assess thiol-mediated false positives .

Advanced: Which spectroscopic techniques best characterize degradation products under accelerated stability conditions?

Methodological Answer:

  • LC-MS/MS : Identifies hydrolytic products (e.g., cleavage of the acetamide bond) with high sensitivity .
  • FT-IR spectroscopy : Detects oxidation of sulfur moieties (e.g., thioether to sulfoxide) via S=O stretch at 1040 cm⁻¹ .
  • X-ray photoelectron spectroscopy (XPS) : Quantifies surface oxidation in solid-state degradation .

Advanced: What strategies improve the compound’s stability in long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Protect from light : Amber glass vials reduce photodegradation of the fluorobenzyl group .
  • Stabilizing excipients : Add mannitol (5% w/w) to prevent aggregation in solid state .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing target affinity?

Methodological Answer:

  • Core modifications : Replace the 4-fluorobenzyl group with substituted benzyls (e.g., 4-CF₃, 3-Cl) to assess electronic effects .
  • Bioisosteric replacement : Substitute the thioacetamide sulfur with sulfone or carbonyl groups to modulate electron density .
  • Fragment-based screening : Use SPR to identify binding contributions of individual heterocyclic fragments .

Advanced: What green chemistry principles apply to scaling up synthesis sustainably?

Methodological Answer:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalytic recycling : Immobilize AlCl₃ on mesoporous silica to reduce waste .
  • Microwave-assisted synthesis : Reduce reaction times (from 12 hr to 30 min) and energy consumption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.